Cas no 1021239-38-2 (1-(3-Chloro-4-fluorophenyl)ethan-1-amine)

1-(3-Chloro-4-fluorophenyl)ethan-1-amine is a chiral amine derivative featuring a chloro-fluorophenyl substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its distinct structure, combining halogenated aromatic properties with an amine functional group, enables its use in the development of bioactive compounds, particularly in the synthesis of enantiomerically pure drugs. The presence of both chlorine and fluorine atoms enhances its reactivity and selectivity in cross-coupling reactions, while the amine group facilitates further derivatization. This compound is characterized by high purity and stability, ensuring consistent performance in complex synthetic pathways. Its utility in asymmetric synthesis and medicinal chemistry underscores its importance in research and industrial applications.
1-(3-Chloro-4-fluorophenyl)ethan-1-amine structure
1021239-38-2 structure
Product Name:1-(3-Chloro-4-fluorophenyl)ethan-1-amine
CAS No:1021239-38-2
MF:C8H9ClFN
MW:173.615164518356
CID:2184976
PubChem ID:18543184
Update Time:2025-10-30

1-(3-Chloro-4-fluorophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chloro-4-fluorophenyl)ethan-1-amine
    • 1-(3-Chloro-4-fluorophenyl)ethanamine
    • Benzenemethanamine, 3-chloro-4-fluoro-.alpha.-methyl-
    • AKOS022473858
    • DTXSID801236236
    • Benzenemethanamine, 3-chloro-4-fluoro-alpha-methyl-, (alphaR)-
    • AKOS000262249
    • 1-(3-chloro-4-fluoro-phenyl)-ethylamine
    • Z335437988
    • EN300-52457
    • (-)-3-Chloro-4-fluoro-alpha-methylbenzenemethanamine
    • CS-0250855
    • SCHEMBL4072520
    • 864263-85-4
    • QHARBBFZGIDKLK-UHFFFAOYSA-N
    • 1021239-38-2
    • FT-0656518
    • Inchi: 1S/C8H9ClFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3
    • InChI Key: QHARBBFZGIDKLK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C)N)F

Computed Properties

  • Exact Mass: 173.040755g/mol
  • Monoisotopic Mass: 173.040755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 173.61g/mol
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

1-(3-Chloro-4-fluorophenyl)ethan-1-amine Security Information

1-(3-Chloro-4-fluorophenyl)ethan-1-amine Pricemore >>

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Additional information on 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Comprehensive Overview of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (CAS No. 1021239-38-2)

1-(3-Chloro-4-fluorophenyl)ethan-1-amine (CAS No. 1021239-38-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its chloro-fluorophenyl backbone, serves as a critical intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the amine functional group, make it a versatile building block for drug discovery and material science applications.

In recent years, the demand for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine has surged due to its potential role in developing small-molecule therapeutics. Researchers are particularly interested in its applications for targeting central nervous system (CNS) disorders and metabolic diseases. The compound's fluorine and chlorine substituents enhance its metabolic stability, a feature highly sought after in modern drug design. This aligns with the growing trend of halogenated compounds in medicinal chemistry, as highlighted in recent publications and patent filings.

From a synthetic perspective, CAS No. 1021239-38-2 is often synthesized via reductive amination or Grignard reactions, with yields optimized for industrial-scale production. Its chiral center also opens avenues for enantioselective synthesis, a hot topic in asymmetric catalysis. Laboratories frequently search for high-purity 1-(3-Chloro-4-fluorophenyl)ethan-1-amine suppliers, reflecting its importance in precision chemistry. Analytical techniques like HPLC and NMR are routinely employed to verify its purity, ensuring compliance with stringent regulatory standards.

Environmental and safety considerations are paramount when handling 1-(3-Chloro-4-fluorophenyl)ethan-1-amine. While not classified as hazardous under current guidelines, proper laboratory safety protocols must be followed. The compound's biodegradability and ecotoxicity profiles are under ongoing study, addressing the broader industry shift toward green chemistry principles. This resonates with the increasing consumer and regulatory focus on sustainable chemical processes.

Market trends indicate a rising interest in custom synthesis of 1021239-38-2, driven by pharmaceutical companies seeking tailored intermediates for proprietary drug pipelines. Online queries often include terms like "1-(3-Chloro-4-fluorophenyl)ethan-1-amine price" and "CAS 1021239-38-2 technical data sheet", underscoring its commercial relevance. Additionally, its potential in crop protection formulations has sparked discussions in agrochemical forums, linking it to broader debates on food security and pesticide innovation.

In conclusion, 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (CAS No. 1021239-38-2) exemplifies the intersection of cutting-edge chemistry and real-world applications. Its multifaceted utility—from drug development to agricultural solutions—positions it as a compound of enduring scientific and industrial value. As research advances, its role in addressing global challenges like disease treatment and sustainable agriculture will likely expand, making it a focal point for interdisciplinary collaboration.

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